1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
Description
1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic urea derivative characterized by a benzyl group at the N1 position and a 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl substituent at the N3 position. This moiety may influence pharmacokinetic properties, such as solubility and metabolic stability, and pharmacodynamic activity, particularly in therapeutic contexts like anticancer or enzyme inhibition applications .
Properties
IUPAC Name |
1-benzyl-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(18-13-14-5-2-1-3-6-14)19-15-7-9-16(10-8-15)20-11-4-12-24(20,22)23/h1-3,5-10H,4,11-13H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZXNKVVCNUIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Sulfonamide Precursors
The isothiazolidin-1,1-dioxide ring system is constructed via cyclization of sulfonamide derivatives. A representative approach involves reacting 4-aminobenzenesulfonyl chloride with 1,3-dibromopropane under basic conditions (e.g., aqueous NaOH). The reaction proceeds through nucleophilic displacement of bromine atoms by the sulfonamide nitrogen, followed by intramolecular cyclization to form the five-membered ring.
Reaction Conditions :
- Reactants : 4-aminobenzenesulfonyl chloride (1.0 equiv), 1,3-dibromopropane (1.2 equiv)
- Base : 2 M NaOH (aqueous)
- Temperature : 80°C, 6 h
- Yield : 68% after recrystallization (ethanol/water).
This method prioritizes atom economy but requires careful control of stoichiometry to avoid polymerization side reactions.
Urea Bond Formation Strategies
Phosgene-Equivalent Coupling
Triphosgene (bis(trichloromethyl) carbonate) is widely employed to generate isocyanate intermediates in situ. Benzylamine reacts with triphosgene in dichloromethane (DCM) at 0°C to form benzyl isocyanate, which subsequently couples with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline.
Procedure :
- Benzyl Isocyanate Synthesis :
- Urea Formation :
Advantages : High efficiency, scalable for industrial applications.
Limitations : Handling hazards associated with triphosgene; requires rigorous safety protocols.
CDI-Mediated Coupling
Carbonyldiimidazole (CDI) offers a safer alternative by avoiding gaseous phosgene derivatives. The protocol involves activating 4-(1,1-dioxidoisothiazolidin-2-yl)aniline as a carbonylimidazolide intermediate before coupling with benzylamine.
Procedure :
- Activation Step :
- Nucleophilic Attack :
Advantages : Eliminates toxic reagents; suitable for aqueous reactions.
Limitations : Moderate yields due to competing imidazole byproducts.
Microwave-Assisted Synthesis
Adapting methodologies from benzhydryl-phenylurea syntheses, microwave irradiation accelerates urea formation between benzylamine and the aniline derivative.
Procedure :
- Reactants : 4-(1,1-dioxidoisothiazolidin-2-yl)aniline (1.0 equiv), benzylamine (1.2 equiv), DMSO/KOH (1.2 M).
- Microwave Conditions : 750 W, pulsed irradiation (30 s intervals over 30 min).
- Workup : Precipitation in cold water, recrystallization from ethanol.
- Yield : 78%.
Advantages : Reduced reaction time (30 min vs. 12 h); enhanced purity.
Limitations : Specialized equipment required; scalability challenges.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Time | Yield | Safety Profile |
|---|---|---|---|---|
| Phosgene-Equivalent | Triphosgene, DCM | 13 h | 72% | Hazardous (toxic gas) |
| CDI-Mediated | CDI, THF | 8 h | 65% | Safe (non-toxic) |
| Microwave-Assisted | DMSO/KOH, MW | 0.5 h | 78% | Moderate (high temp) |
Key Observations :
- Microwave irradiation maximizes efficiency but faces scalability limitations.
- CDI-mediated coupling balances safety and practicality for laboratory-scale synthesis.
- Triphosgene remains preferred for high-volume production despite safety risks.
Analytical Characterization
Spectroscopic Data
- FT-IR : Urea C=O stretch at 1665 cm⁻¹; sulfone S=O stretches at 1160 and 1120 cm⁻¹.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.30 (m, 5H, benzyl), 4.38 (s, 2H, CH₂), 3.52 (t, J = 6.8 Hz, 2H, SO₂CH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂N).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity for all methods, with microwave-assisted synthesis yielding the lowest impurity content (1.2% vs. 2.5% for triphosgene).
Chemical Reactions Analysis
1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage.
Substitution: The benzyl and phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It can be utilized in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-3-(4-ethyl-benzoyl)urea
1-Benzyl-3-(4-chloromethyl-benzoyl)urea
These analogs differ in the substituent at the para position of the benzoyl group. While the target compound features a 1,1-dioxidoisothiazolidin-2-yl group, others incorporate simpler alkyl (ethyl) or halogenated (chloromethyl) groups.
Research Findings and Challenges
- Analytical Characterization : The ethyl and chloromethyl analogs were confirmed via FTIR (urea C=O stretch at ~1650 cm⁻¹) and NMR (benzyl protons at δ 4.5–5.0 ppm) . Similar techniques would apply to the target compound, with additional signals from the isothiazolidin-dioxide ring (e.g., S=O vibrations at ~1300 cm⁻¹ in FTIR).
- Gaps in Data: No direct studies comparing the target compound with its analogs were found in the provided evidence. Further research is needed to quantify solubility, stability, and bioactivity differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
